molecular formula C12H14N2O B3052607 1-(2-Methylbut-3-yn-2-yl)-3-phenylurea CAS No. 42785-81-9

1-(2-Methylbut-3-yn-2-yl)-3-phenylurea

Cat. No.: B3052607
CAS No.: 42785-81-9
M. Wt: 202.25 g/mol
InChI Key: AIDYKFYCUUWCBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “1-(2-Methylbut-3-yn-2-yl)-3-phenylurea” would likely involve the reaction of a 2-Methylbut-3-yn-2-yl compound with a phenylurea compound. The exact conditions and reagents would depend on the specific synthetic route chosen. For example, 2-Methylbut-3-yn-2-yl compounds can be synthesized from the condensation of acetylene and acetone .


Molecular Structure Analysis

The molecular structure of “this compound” can be deduced from its name. The 2-Methylbut-3-yn-2-yl group indicates a five-carbon chain with a triple bond and a methyl group . The phenylurea group indicates a phenyl ring attached to a urea group.


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. The presence of the triple bond in the 2-Methylbut-3-yn-2-yl group could potentially undergo addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its structure. For example, the 2-Methylbut-3-yn-2-yl group is a liquid at room temperature . The exact properties of the compound would need to be determined experimentally.

Scientific Research Applications

Herbicidal Activity

1-(2-Methylbut-3-yn-2-yl)-3-phenylurea and related compounds have been extensively studied for their herbicidal properties. For instance, Barnes et al. (1988) explored the herbicidal activity of various 1-phenylureas substituted in the 3-position, highlighting their potential in controlling a range of weed species (Barnes et al., 1988). Luo et al. (2008) synthesized novel triazolinone derivatives incorporating phenylurea and assessed their efficacy as herbicides, indicating the importance of phenylurea structures in plant growth regulation (Luo et al., 2008).

Photocatalytic Transformation

The compound's behavior under photocatalytic conditions has been studied, offering insights into its environmental fate and degradation pathways. Richard and Bengana (1996) investigated the photocatalytic transformation of phenylurea herbicides, shedding light on the mechanisms of degradation in aquatic environments (Richard & Bengana, 1996).

Crystal Structure Analysis

The study of crystal structures of related phenylurea compounds provides valuable information for understanding their physical and chemical properties. Kang et al. (2015) conducted a crystal structure analysis of metobromuron, a phenylurea herbicide, which is crucial for comprehending the molecular interactions and stability of similar compounds (Kang et al., 2015).

Synthesis and Chemical Properties

Research into the synthesis and chemical properties of phenylurea derivatives helps in the development of new compounds with potential applications. Shamanth et al. (2022) described a novel synthetic route for producing 1-(3-cyanothiophen-2-yl)-3-phenylureas, demonstrating the versatility and potential biological activity of these compounds (Shamanth et al., 2022).

Biodegradation in Soil

Understanding the biodegradation of phenylurea herbicides in soil is crucial for assessing their environmental impact. Sørensen and Aamand (2004) examined the degradation of isoproturon and its metabolites in agricultural soils, providing insights into the environmental fate of phenylurea herbicides (Sørensen & Aamand, 2004).

Spectroscopic Study

Spectroscopic studies, such as the one conducted by Espinoza-Hicks et al. (2012), are pivotal for understanding the electronic and structural characteristics of phenylurea derivatives, contributing to the development of new materials with specific properties (Espinoza-Hicks et al., 2012).

Safety and Hazards

The safety and hazards associated with “1-(2-Methylbut-3-yn-2-yl)-3-phenylurea” would depend on its specific properties. For example, the 2-Methylbut-3-yn-2-yl group has been associated with hazard statements H302, H315, H319, H335, indicating potential hazards if ingested, in contact with skin, or if it comes into contact with the eyes .

Properties

IUPAC Name

1-(2-methylbut-3-yn-2-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-4-12(2,3)14-11(15)13-10-8-6-5-7-9-10/h1,5-9H,2-3H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDYKFYCUUWCBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)NC(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384495
Record name 1-(2-Methylbut-3-yn-2-yl)-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42785-81-9
Record name 1-(2-Methylbut-3-yn-2-yl)-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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